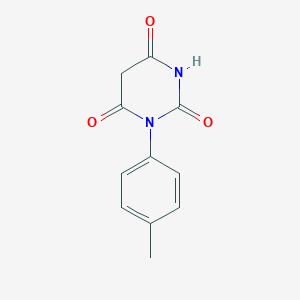

1-对甲苯基嘧啶-2,4,6-三酮

描述

1-p-Tolyl-pyrimidine-2,4,6-trione is a chemical compound with the CAS Number: 16348-04-2 . It has a molecular weight of 218.21 . The IUPAC name for this compound is 1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione .

Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role .Molecular Structure Analysis

The molecular formula of 1-p-Tolyl-pyrimidine-2,4,6-trione is C11H10N2O3.Chemical Reactions Analysis

The synthesis of a novel uracil derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, is reported via a four-component reaction involving an α-chloroketone, an aliphatic isocyanate, a primary aromatic amine, and carbon monoxide .Physical and Chemical Properties Analysis

1-p-Tolyl-pyrimidine-2,4,6-trione is a solid compound .科学研究应用

新型尿嘧啶衍生物的合成

化合物“1-对甲苯基嘧啶-2,4,6-三酮”可用于合成新型尿嘧啶衍生物 . 该过程涉及一个四组分反应,包括α-氯代酮、脂肪族异氰酸酯、伯芳香胺和一氧化碳 . 所得的尿嘧啶衍生物可以通过各种光谱技术分离和表征 .

2. 新型有机光学材料的开发 具有扩展离域π键链的嘧啶类化合物,例如“1-对甲苯基嘧啶-2,4,6-三酮”,在新型有机光学材料的设计中具有重要意义 . 这些材料在有机发光二极管 (OLED)、场效应晶体管 (OFET)、太阳能电池、发光传感器等方面具有潜在应用 .

生物医学应用

尿嘧啶衍生物可以通过“1-对甲苯基嘧啶-2,4,6-三酮”合成,由于其合成易获得性和药物样性质,被认为是非常迷人的分子 . 这些化合物具有广泛的药理活性及临床应用 .

除草剂和杀虫剂活性

含有苯甲酰基的尿嘧啶衍生物表现出除草活性 . 烷基取代的尿嘧啶通常用作柑橘和菠萝种植园的杀虫剂 . “1-对甲苯基嘧啶-2,4,6-三酮”可用于合成这些化合物

作用机制

Target of Action

The primary targets of 1-p-Tolyl-pyrimidine-2,4,6-trione are the voltage-gated L-type Ca2+ channels (Cav1.2 and Cav1.3) . These channels are the main L-type Ca2+ channel subtypes in the brain and have been implicated in the pathogenesis of Parkinson’s disease .

Mode of Action

1-p-Tolyl-pyrimidine-2,4,6-trione interacts with its targets by increasing inward Ca2+ currents of Cav1.3 and Cav1.2 channels expressed in cells . This is achieved by slowing activation, inactivation, and enhancement of tail currents .

Biochemical Pathways

The compound affects the Ca2+ signaling pathway . By activating the Cav1.2 and Cav1.3 channels, it increases the influx of Ca2+ ions into the cell . This can lead to various downstream effects, including the activation of Ca2±dependent enzymes and modulation of neuronal excitability .

Result of Action

The activation of Cav1.2 and Cav1.3 channels by 1-p-Tolyl-pyrimidine-2,4,6-trione leads to an increase in intracellular Ca2+ levels . This can have various molecular and cellular effects, depending on the specific cell type and physiological context .

生化分析

Biochemical Properties

It is known that pyrimidine derivatives play significant roles in biochemical reactions They can interact with various enzymes, proteins, and other biomolecules, influencing their functions and activities

Cellular Effects

Pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors

属性

IUPAC Name |

1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-2-4-8(5-3-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGYFVCNEFNYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60367166 | |

| Record name | 1-p-Tolyl-pyrimidine-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16348-04-2 | |

| Record name | 1-(4-Methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16348-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-p-Tolyl-pyrimidine-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60367166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(4-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B98178.png)

![1-[4-Hydroxy-2,6-dimethoxy-3-(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B98184.png)